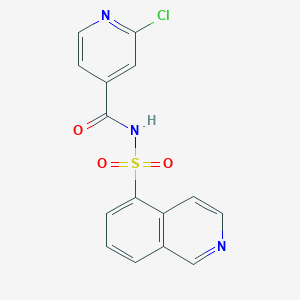

N-(3,4-dimethoxybenzyl)2-hydroxyphenylsulfamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

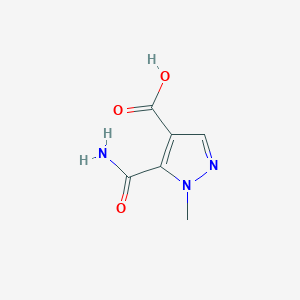

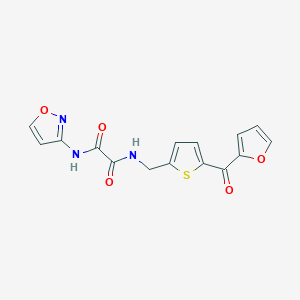

N-(3,4-dimethoxybenzyl)2-hydroxyphenylsulfamate (DHSM) is a synthetic compound that has been studied for its potential applications in scientific research. DHSM is an analogue of the natural compound phenylsulfamate, which is found in the human body and has been shown to have a variety of physiological effects. DHSM has a similar structure to phenylsulfamate, but has an additional methoxy group attached to the aromatic ring. This additional methoxy group makes DHSM more hydrophilic, which makes it more soluble in water. DHSM has been studied for its potential applications in a variety of scientific research areas, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Self-Assembled Monolayers (SAMs) for Surface Modification

The 3,4-dimethoxybenzyl group serves as a protective moiety for the thiol group in SAMs. These monolayers are frequently used in applications such as biosensors, corrosion protection, and molecular electronics. The protective group enhances the solubility and stability of the precursor, facilitating the formation of high-quality SAMs. During monolayer assembly, the protective group is cleaved off, leaving a well-structured surface with the desired properties .

Solubilizing Protective Group in Organic Synthesis

The 3,4-dimethoxybenzyl group is stable under Pd-catalyzed C-C bond formation conditions. This stability allows for efficient synthesis of the corresponding precursors, making it valuable in organic chemistry. Researchers can use this group to protect sensitive functional moieties during synthetic transformations .

Antioxidant and Antibacterial Activities

While specific studies on this compound are limited, its structural features suggest potential antioxidant and antibacterial properties. Further investigations could explore its role in combating oxidative stress and microbial infections .

Biological Nitrification Inhibition

Although not directly studied for this compound, related nitrification inhibitors have been investigated. Synthetic nitrification inhibitors, like 3,4-dimethylpyrazole phosphate (DMPP), play a crucial role in reducing nitrogen losses from agricultural soils. Exploring the inhibitory effects of 2-hydroxyphenyl N-[(3,4-dimethoxyphenyl)methyl]sulfamate on nitrification could be valuable for sustainable agriculture .

Synthesis of Tetrahydroisoquinoline Derivatives

The compound’s diastereomeric morpholinone derivative has been used in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This highlights its potential as a building block for bioactive molecules and pharmaceuticals .

Surface Chemistry and Material Science

Researchers can explore the interactions of this compound with various surfaces, including metal substrates. Its solubilizing properties and stability make it suitable for modifying surfaces in nanotechnology, catalysis, and materials science .

properties

IUPAC Name |

(2-hydroxyphenyl) N-[(3,4-dimethoxyphenyl)methyl]sulfamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6S/c1-20-14-8-7-11(9-15(14)21-2)10-16-23(18,19)22-13-6-4-3-5-12(13)17/h3-9,16-17H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMKNSFXZGTWAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNS(=O)(=O)OC2=CC=CC=C2O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxybenzyl)2-hydroxyphenylsulfamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-ethyl-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2775484.png)

![2-Amino-4-(4-fluorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2775487.png)

![N-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2775492.png)

![N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2775499.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2775503.png)